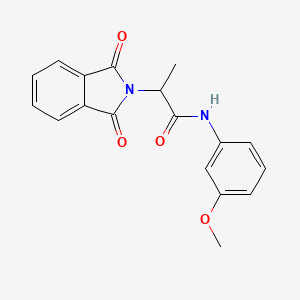![molecular formula C19H24O3 B5147612 1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5147612.png)
1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene, also known as TBMEB, is a synthetic compound that is widely used in scientific research. It has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mécanisme D'action
1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene is believed to act by binding to specific proteins and altering their activity. It has been shown to bind to a variety of proteins, including transcription factors, kinases, and phosphatases. By binding to these proteins, 1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene can affect their activity and alter the downstream biological processes that they regulate.
Biochemical and Physiological Effects
1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinases and phosphatases, which play important roles in cellular signaling pathways. 1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene has also been shown to modulate the expression of certain genes, including those involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene is its specificity for certain proteins. By selectively binding to specific proteins, 1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene can be used to investigate the role of these proteins in various biological processes. However, one limitation of 1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene is that its effects can be difficult to interpret, as it can affect multiple downstream processes.
Orientations Futures
There are several future directions for research on 1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene. One area of interest is the development of more specific analogs of 1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene that can selectively target specific proteins. Another area of interest is the use of 1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene in combination with other compounds to investigate the effects of multiple proteins on biological processes. Finally, the use of 1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene in animal models could provide valuable insights into its potential therapeutic applications.
Méthodes De Synthèse
1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene is synthesized through a multi-step process that involves the reaction of tert-butylbenzene with 3-methoxyphenol to form 1-tert-butyl-3-methoxybenzene. This intermediate is then reacted with 2-(2-bromoethoxy)ethanol to form 1-tert-butyl-2-(2-bromoethoxy)-3-methoxybenzene. Finally, this compound is reacted with sodium methoxide to form 1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene.
Applications De Recherche Scientifique
1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene has a wide range of scientific research applications. It has been used to study the effects of various biological processes, such as the regulation of gene expression, protein-protein interactions, and protein-DNA interactions. 1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene has also been used to investigate the role of certain enzymes in disease progression and to identify potential drug targets.
Propriétés
IUPAC Name |
1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-19(2,3)17-10-5-6-11-18(17)22-13-12-21-16-9-7-8-15(14-16)20-4/h5-11,14H,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBJVTSBPSBWKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[4-(benzyloxy)-3-methoxybenzyl]-2-pyrrolidinyl}methanol](/img/structure/B5147530.png)


![N-[4-(dimethylamino)phenyl]-N'-(2-hydroxypropyl)ethanediamide](/img/structure/B5147544.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-methoxy-3-methylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5147571.png)
![N~1~-isobutyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5147575.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5147579.png)

![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5147591.png)
![2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B5147599.png)
![1-[(2-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5147602.png)


![1'-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide](/img/structure/B5147631.png)